molecular formula C21H30N6O3S B14964290 1-{6-[(Cyclohexylcarbamoyl)methyl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL}-N-ethylpiperidine-3-carboxamide

1-{6-[(Cyclohexylcarbamoyl)methyl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL}-N-ethylpiperidine-3-carboxamide

Cat. No.: B14964290
M. Wt: 446.6 g/mol
InChI Key: MAAIEXZTIDXKBW-UHFFFAOYSA-N
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Description

1-{6-[(Cyclohexylcarbamoyl)methyl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL}-N-ethylpiperidine-3-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{6-[(Cyclohexylcarbamoyl)methyl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL}-N-ethylpiperidine-3-carboxamide involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyrimidine core.

    Introduction of the Cyclohexylcarbamoyl Group: This step involves the reaction of the thiazolopyrimidine intermediate with cyclohexyl isocyanate to introduce the cyclohexylcarbamoyl group.

    Attachment of the Piperidine Carboxamide Moiety: This step involves the reaction of the intermediate with N-ethylpiperidine-3-carboxylic acid or its derivatives under coupling conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, optimization of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{6-[(Cyclohexylcarbamoyl)methyl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL}-N-ethylpiperidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine and thiazolopyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include alkyl halides, acyl chlorides, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer double bonds or carbonyl groups.

Scientific Research Applications

1-{6-[(Cyclohexylcarbamoyl)methyl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL}-N-ethylpiperidine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Chemical Biology: The compound is used to probe the structure-activity relationships of related molecules and to develop new derivatives with improved properties.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-{6-[(Cyclohexylcarbamoyl)methyl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL}-N-ethylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

    Modulating Receptors: It may bind to and modulate the activity of specific receptors, affecting cellular signaling pathways.

    Interacting with DNA/RNA: It may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 1-{6-[(Cyclohexylcarbamoyl)methyl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL}-N-methylpiperidine-3-carboxamide
  • 1-{6-[(Cyclohexylcarbamoyl)methyl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL}-N-propylpiperidine-3-carboxamide

Uniqueness

1-{6-[(Cyclohexylcarbamoyl)methyl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL}-N-ethylpiperidine-3-carboxamide is unique due to its specific combination of functional groups and its potential biological activities. The presence of the cyclohexylcarbamoyl group and the thiazolopyrimidine core distinguishes it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct biological effects.

Properties

Molecular Formula

C21H30N6O3S

Molecular Weight

446.6 g/mol

IUPAC Name

1-[6-[2-(cyclohexylamino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-ethylpiperidine-3-carboxamide

InChI

InChI=1S/C21H30N6O3S/c1-2-22-19(29)14-7-6-10-26(11-14)21-25-18-17(31-21)20(30)27(13-23-18)12-16(28)24-15-8-4-3-5-9-15/h13-15H,2-12H2,1H3,(H,22,29)(H,24,28)

InChI Key

MAAIEXZTIDXKBW-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4CCCCC4

Origin of Product

United States

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